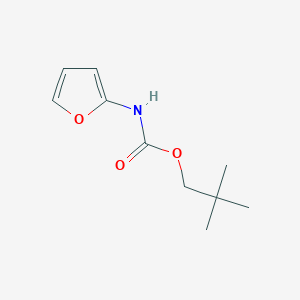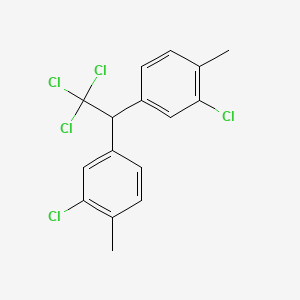
4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a bromophenyl group at the 4-position and a phenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base to form the thiazole ring. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions, along with ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine has found applications in several areas of scientific research:
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups and applications.
4-Bromophenylhydrazine hydrochloride: Used in the synthesis of various organic compounds and has different reactivity compared to the thiazole derivative.
4-Bromophenol: A simpler brominated phenol with distinct chemical properties and uses.
Uniqueness
4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine stands out due to its thiazole ring structure, which imparts unique chemical reactivity and biological activity
Propiedades
Número CAS |
848590-32-9 |
|---|---|
Fórmula molecular |
C15H11BrN2S |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11BrN2S/c16-12-8-6-10(7-9-12)13-14(19-15(17)18-13)11-4-2-1-3-5-11/h1-9H,(H2,17,18) |
Clave InChI |
NATKERXUDDQTBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)


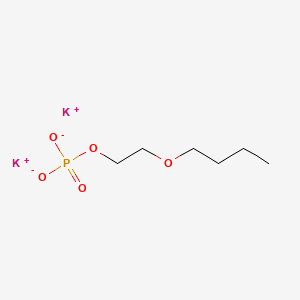


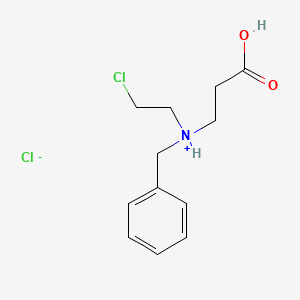
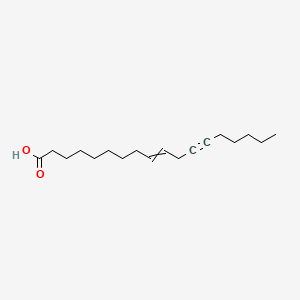
![6-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13787468.png)
